molecular formula C10H9NO3 B1337559 3,5-Dimethylisatoic anhydride CAS No. 56934-87-3

3,5-Dimethylisatoic anhydride

Cat. No.: B1337559
CAS No.: 56934-87-3
M. Wt: 191.18 g/mol
InChI Key: ADHBZSJTJJYPLQ-UHFFFAOYSA-N
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Description

Contextualization within 2H-3,1-Benzoxazine-2,4-dione Derivatives

3,5-Dimethylisatoic anhydride (B1165640) is chemically classified as a derivative of 2H-3,1-Benzoxazine-2,4-dione. osi.lv This core structure consists of a benzene (B151609) ring fused to a six-membered oxazine (B8389632) ring, which contains both nitrogen and oxygen heteroatoms. smolecule.com The anhydride functionality, with its two carbonyl groups linked by an oxygen atom, is the primary center of reactivity. smolecule.com The nomenclature "3,5-dimethyl" indicates the presence of two methyl groups attached to the benzene ring at these specific positions. This substitution pattern distinguishes it from the parent isatoic anhydride and other derivatives, influencing its physical and chemical properties. smolecule.com

Significance as a Versatile Heterocyclic Intermediate

The utility of 3,5-Dimethylisatoic anhydride lies in its role as a versatile intermediate in the synthesis of a wide array of more complex heterocyclic compounds. smolecule.commarketresearchfuture.com Its electrophilic nature makes it susceptible to nucleophilic attack, leading to the formation of various acyl derivatives. smolecule.com This reactivity is harnessed in condensation reactions with amines and alcohols to produce amides and esters, respectively. smolecule.com

Notably, isatoic anhydrides are key precursors in the synthesis of quinazolinones and their derivatives, a class of compounds with significant pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. openmedicinalchemistryjournal.comrsc.org The reaction of isatoic anhydrides with amines and aldehydes in multicomponent reactions is a common strategy for constructing the quinazolinone scaffold. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net The anhydride ring can be selectively opened by nucleophiles, providing a pathway to substituted anthranilic acid derivatives, which are themselves valuable building blocks in organic synthesis. myttex.netacs.org

Structural Elucidation of this compound within the Isatoic Anhydride Family

The molecular structure of this compound, with the chemical formula C₁₀H₉NO₃, is defined by its bicyclic framework. smolecule.comscbt.com The fusion of the benzene and oxazine rings creates a rigid structure. The key distinguishing feature is the presence of two methyl groups at the 3 and 5 positions of the aromatic ring. These methyl groups introduce steric and electronic effects that differentiate its reactivity compared to the unsubstituted isatoic anhydride. smolecule.com

Table 1: Physicochemical Properties of this compound and Parent Isatoic Anhydride

PropertyThis compoundIsatoic Anhydride
CAS Number 56934-87-3 scbt.com118-48-9 wikipedia.org
Molecular Formula C₁₀H₉NO₃ scbt.comC₈H₅NO₃ wikipedia.org
Molecular Weight 191.18 g/mol scbt.com163.13 g/mol wikipedia.org
Appearance -White solid wikipedia.org
Melting Point -243 °C wikipedia.org

Historical Perspectives in Isatoic Anhydride Research

Research into isatoic anhydride and its reactions has a long history, with early investigations focusing on its reactivity with various nucleophiles. myttex.netacs.org These foundational studies explored reactions with alcohols, mercaptans, and amines, laying the groundwork for its use as a synthetic intermediate. acs.org Over the years, the scope of isatoic anhydride chemistry has expanded significantly. The development of new synthetic methodologies, including multicomponent reactions and the use of various catalysts, has broadened the range of accessible heterocyclic structures. openmedicinalchemistryjournal.comresearchgate.net The introduction of substituted isatoic anhydrides, such as the 6-chloro and 6-nitro analogs in the 1960s, further diversified the chemical space that could be explored for applications in dyes, agricultural chemicals, and pharmaceuticals. acs.org The ongoing interest in isatoic anhydride chemistry is driven by the continued discovery of new applications for its derivatives in materials science and medicinal chemistry. marketresearchfuture.comnih.gov

Properties

IUPAC Name

6,8-dimethyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-6(2)8-7(4-5)9(12)14-10(13)11-8/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBZSJTJJYPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483080
Record name 6,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56934-87-3
Record name 6,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56934-87-3
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Advanced Synthetic Methodologies for 3,5 Dimethylisatoic Anhydride

Direct Synthesis Approaches from Isatoic Anhydride (B1165640) Precursors

A common and direct route to N-substituted isatoic anhydrides involves the alkylation of the parent isatoic anhydride. wikipedia.org This method is advantageous as isatoic anhydride is a readily available starting material. wikipedia.org

Methylation Reactions Utilizing Specific Alkylating Agents

The introduction of a methyl group onto the nitrogen atom of isatoic anhydride is a key transformation. Alkylating agents such as dimethyl sulfate (B86663) are effective for this purpose. google.comnih.gov The reaction proceeds via nucleophilic attack of the deprotonated isatoic anhydride on the methylating agent. rug.nl While direct alkylation is a common strategy, challenges such as the formation of byproducts can arise, necessitating careful control of reaction conditions. nih.govacs.org

For instance, the N-sodio derivative of isatoic anhydride, formed with sodium hydride, can be readily alkylated with various halides. nih.gov An efficient N-methylation of amino acid derivatives has been reported using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, a method that could be adapted for isatoic anhydride derivatives. nih.gov

Role of Basic Conditions in Direct Alkylation Processes

The choice of base is critical in the direct alkylation of isatoic anhydride. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the N-H group, forming a more nucleophilic anion that readily reacts with the alkylating agent. rug.nlnih.gov The use of NaH to form the N-sodio derivative of isatoic anhydride facilitates its alkylation. google.com

However, the use of other bases like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na2CO3), and potassium carbonate (K2CO3) has been explored, though they have sometimes been found to be less effective, leading to lower conversions and the formation of byproducts. nih.govacs.org For example, attempts to use these bases for the benzylation of isatoic anhydride resulted in only 15–47% conversion. nih.govacs.org In some cases, a combination of a base like diisopropylamine (B44863) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide has been shown to give excellent yields in a short reaction time. nih.gov The reaction of water with sodium hydride can generate highly reactive dry sodium hydroxide, which has been shown to accelerate N-methylation reactions. nih.gov

BaseAlkylating AgentEfficacyReference
Sodium Hydride (NaH)Alkenyl, Propargyl, Benzyl HalidesEffective for forming N-sodio derivative for alkylation google.comnih.gov
Sodium Hydroxide (NaOH)Benzyl ChlorideIneffective, low conversion (15-47%) nih.govacs.org
Sodium Carbonate (Na2CO3)Benzyl ChlorideIneffective, low conversion (15-47%) nih.govacs.org
Potassium Carbonate (K2CO3)Benzyl ChlorideIneffective, low conversion (15-47%) nih.govacs.org
Diisopropylamine/Tetrabutylammonium Bromide4-Chlorobenzyl ChlorideExcellent yields (>88%) nih.gov

Cyclization Strategies for Benzoxazine-2,4-dione Ring Formation

An alternative to modifying a pre-existing isatoic anhydride is to construct the benzoxazine-2,4-dione ring system through cyclization reactions.

Precursor Design and Functional Group Requirements

The synthesis of the benzoxazine-2,4-dione ring generally starts from substituted anthranilic acids. wikipedia.org For 3,5-dimethylisatoic anhydride, the required precursor would be 2-amino-3,5-dimethylbenzoic acid. This precursor contains the necessary amine and carboxylic acid functionalities ortho to each other on the benzene (B151609) ring, which can then be cyclized. The cyclization is often achieved using phosgene (B1210022) or a phosgene equivalent like triphosgene. wikipedia.orgcore.ac.uk Another approach involves the reaction of phthaloyl chlorides with oximes in the presence of a base like triethylamine. nih.govacs.org

Hofmann Rearrangement as a Synthetic Pathway

The Hofmann rearrangement is a powerful tool in organic synthesis for converting a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction can be adapted for the synthesis of anthranilic acids, which are key precursors to isatoic anhydrides. nih.govacs.orgquora.com The traditional Hofmann rearrangement uses bromine and sodium hydroxide. nih.govacs.org

The process typically involves the treatment of a phthalimide (B116566) with a base and an oxidizing agent. quora.comquora.com For the synthesis of a precursor to this compound, one could envision starting with 3,5-dimethylphthalimide. Treatment with sodium hydroxide and an oxidizing agent like sodium hypochlorite (B82951) would lead to the formation of 2-amino-3,5-dimethylbenzoic acid via a Hofmann rearrangement. quora.com This substituted anthranilic acid can then be cyclized to form the desired this compound. wikipedia.org More modern and environmentally friendly methods for the Hofmann rearrangement have been developed, including electrooxidative approaches. nih.govacs.org

Oxidation-Based Synthesis from Related Precursors

The oxidation of specific precursors offers another synthetic route to isatoic anhydrides. A notable method involves the oxidation of isatins (1H-indole-2,3-diones). The oxidation of isatin (B1672199) derivatives with reagents like chromic acid or, more recently, with greener oxidants like a urea-hydrogen peroxide complex, can yield isatoic anhydrides. psu.edu This method is quite general and has been a common preparation technique. psu.edu The oxidation of isatins with m-chloroperbenzoic acid has also been shown to be effective. researchgate.net

Furthermore, the oxidative cleavage of the 2,3-carbon-carbon bond of indoles using reagents like Oxone® can lead to the formation of isatoic anhydrides. researchgate.netresearchgate.net Applying this to a 2,3,5,7-tetramethylindole precursor could potentially lead to this compound, although this specific transformation requires further investigation.

PrecursorOxidizing AgentProductReference
IsatinChromic AcidIsatoic Anhydride psu.edu
IsatinUrea-Hydrogen PeroxideIsatoic Anhydride psu.edu
Alkenylisatinsm-Chloroperbenzoic Acid1-Substituted Isatoic Anhydrides researchgate.net
IndolesOxone®Isatoic Anhydrides researchgate.netresearchgate.net

Oxidation of Substituted Isatins

The oxidation of isatin and its derivatives is a foundational method for synthesizing isatoic anhydrides. nih.govwikipedia.org For the synthesis of this compound, the corresponding substituted isatin, 5,7-dimethylisatin, serves as the starting material. Historically, oxidizing agents such as chromic acid in acetic acid were employed for this transformation. nih.govpsu.edu However, these methods are often disfavored due to the toxicity of chromium and the potential for explosive reactions when mixed with acetic anhydride. psu.edugoogle.com

Table 1: Comparative Oxidation of 5-Methylisatin to 5-Methylisatoic Anhydride researchgate.net
MethodConditionsReaction TimeYield (%)
AAc₂O/AcOH/H₂SO₄120 min44
BHCOOH/H₂SO₄120 min56
C (Ultrasound)Ac₂O/AcOH/H₂SO₄20 min46
D (Ultrasound)HCOOH/H₂SO₄20 min70

Utilization of Environmentally Benign Oxidizing Systems

In line with the principles of green chemistry, significant research has focused on developing synthetic routes that employ environmentally benign oxidizing systems. One of the most effective "green" methods for converting substituted isatins to isatoic anhydrides is the use of a urea-hydrogen peroxide (UHP) complex. psu.eduresearchgate.net UHP is an inexpensive, stable, and safe solid source of hydrogen peroxide, making it an attractive alternative to hazardous reagents like chromium trioxide or highly concentrated liquid hydrogen peroxide. psu.eduresearchgate.net The reaction is typically performed at room temperature in solvents like formic acid or a mixture of acetic acid and acetic anhydride. psu.edu

Another approach involves the use of organoselenium catalysts to facilitate the clean oxidation of isatin with hydrogen peroxide under mild and neutral conditions. nih.gov Furthermore, mild oxidation systems such as iodine in dimethyl sulfoxide (B87167) (I₂/DMSO) have been reported for related transformations, highlighting a trend towards avoiding harsh and toxic reagents. mdpi.compreprints.org

Multi-Component Reaction Approaches to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org Isatoic anhydride and its derivatives are frequently used as key building blocks in MCRs to generate diverse and complex heterocyclic structures, such as 2,3-dihydroquinazolin-4(1H)-ones. benthamdirect.comarabjchem.org

While specific literature detailing a one-pot MCR for the direct synthesis of this compound is scarce, the principles of MCRs can be applied to design such a pathway. A hypothetical approach could involve the condensation of a 3,5-dimethyl-substituted aniline (B41778), a source of two carbonyl groups (like oxalyl chloride), and a third component to facilitate the cyclization and formation of the anhydride ring in a single pot. The Castagnoli-Cushman reaction, which involves the reaction of an imine with a cyclic anhydride, provides a conceptual basis for how such a convergent synthesis might be achieved. mdpi.com

Acid-Catalyzed Synthesis of Isatoic Anhydride Derivatives

Acid-catalyzed methodologies have been developed for the synthesis of complex molecules derived from isatoic anhydride precursors. One flexible and scalable method reports the one-pot synthesis of substituted quinazolin-dione-N-3-alkyls, which are isomers of isatoic-8-secondary amides (IASAs), starting from isatin. nih.govacs.orgnih.gov This process takes advantage of the in situ capture of an imidic acid intermediate under acidic conditions. nih.govnih.gov This transformation enables the synthesis of a wide variety of derivatives with potential medicinal applications, which are otherwise difficult to access through conventional routes using the pre-formed isatoic anhydride. nih.gov

Emerging Green Chemistry Synthesis Protocols

Emerging synthetic protocols increasingly focus on green chemistry principles, such as reducing reaction times, lowering energy consumption, and using safer reagents. The use of alternative energy sources to drive chemical reactions is a key aspect of this trend.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has proven to be a highly effective technique for accelerating the synthesis of isatoic anhydrides and their derivatives. arabjchem.org Specifically, in the oxidation of substituted isatins to isatoic anhydrides using the urea-hydrogen peroxide complex, the application of ultrasound can dramatically reduce reaction times from many hours to minutes. psu.eduresearchgate.net For instance, the oxidation of 5-methylisatin, which takes 120 minutes using conventional heating, can be completed in just 20 minutes under ultrasonic irradiation, with an improved yield. researchgate.net This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. researchgate.net The use of ultrasound represents a significant process intensification, leading to a more energy-efficient and time-saving "green" protocol. psu.eduresearchgate.net

Development of Catalyst-Mediated Processes

The synthesis of isatoic anhydrides, including this compound, has evolved to include various catalyst-mediated processes. These methodologies offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes. Research has explored the use of transition metal catalysts and organocatalysts to facilitate the formation of the isatoic anhydride ring system. While specific studies on the catalyst-mediated synthesis of this compound are not extensively documented, the principles and catalytic systems developed for the parent isatoic anhydride and its other derivatives are highly applicable.

One prominent advancement is the use of palladium catalysis for the carbonylation of anilines. thieme-connect.com This approach allows for the direct construction of the isatoic anhydride scaffold from readily available aniline precursors. For instance, the palladium-catalyzed carbonylation of N-alkylanilines has been shown to produce isatoic anhydrides. thieme-connect.com The reaction typically involves a palladium catalyst, such as palladium acetate, in the presence of an oxidant and a source of carbon monoxide. The application of this method to 3,5-dimethylaniline (B87155) would be a direct and plausible route to this compound.

Another significant palladium-catalyzed method involves the cyclization of o-iodoanilines with carbon dioxide (CO2) and carbon monoxide (CO). acs.org This redox-neutral process is highly selective and proceeds under mild conditions. acs.org Both CO2 and CO are essential C1 building blocks in this catalytic cycle, which offers an efficient pathway to isatoic anhydrides. acs.org

Organocatalysis has also emerged as a powerful tool. For example, the organoselenium-catalyzed selective oxidation of isatins using hydrogen peroxide (H2O2) provides a practical and environmentally benign route to isatoic anhydrides. rsc.org This method benefits from a recyclable catalyst and solvent, with straightforward product isolation. rsc.org

The following tables summarize key findings from research on the catalyst-mediated synthesis of isatoic anhydride, which can be extrapolated for the synthesis of this compound.

Table 1: Palladium-Catalyzed Synthesis of Isatoic Anhydrides

Catalyst SystemSubstrateReagentsSolventConditionsYieldReference
Pd(OAc)₂ (5 mol%), KI (20 mol%), Cu(OAc)₂ (2.2 equiv)N-Alkyl AnilinesCO (1 atm)MeCNRoom Temp to -60 °C85% thieme-connect.com
Pd(OAc)₂ (5 mol%), KI (20 mol%), Cu(OAc)₂ (catalytic)N-Alkyl AnilinesCO/O₂ (3 atm, 1:2)MeCNNot specifiedMarginally reduced thieme-connect.com
Palladium Catalysto-IodoanilinesCO₂, CONot specifiedMild conditions91% (for a specific derivative) acs.org
Palladium CatalystTertiary AnilinesCONot specifiedNot specifiedGood functional group compatibility acs.org

Table 2: Other Catalyst-Mediated Syntheses of Isatoic Anhydrides

Catalyst SystemSubstrateOxidant/ReagentsSolventConditionsKey FeatureReference
(PhSe)₂ (organoselenium)IsatinsH₂O₂MeCNRoom Temp, 24hRecyclable catalyst and solvent rsc.org
Sulfuric Acid (catalytic)IsatinNot applicableNot specified50 °CSimplifies the process nih.gov
Nickel CatalystIsatoic AnhydridesCarbodiimidesNot specifiedNot specifiedDecarboxylative cyclization researchgate.netacs.org

Research has also delved into the use of heterogeneous catalysts for reactions involving isatoic anhydride, which suggests their potential applicability in its synthesis as well. tandfonline.comrsc.org These catalysts offer advantages such as easy separation and reusability. For instance, sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) and hydroxyapatite (B223615) nanoparticles (HAP NPs) have been employed as efficient heterogeneous catalysts in multi-component reactions involving isatoic anhydride. tandfonline.comrsc.org

The development of these catalyst-mediated processes underscores a significant trend towards more sustainable and efficient chemical syntheses. The adaptation of these methodologies for the specific production of this compound from precursors like 3,5-dimethylaniline or a corresponding isatin derivative is a logical and promising direction for future synthetic efforts.

Elucidating the Chemical Reactivity and Mechanistic Pathways of 3,5 Dimethylisatoic Anhydride

Electrophilic Characteristics and Reaction Sites

The reactivity of 3,5-dimethylisatoic anhydride (B1165640) is defined by its electrophilic nature. smolecule.com The carbonyl carbons within the anhydride group are electron-deficient and thus serve as primary sites for nucleophilic attack. masterorganicchemistry.comlibretexts.org This electrophilicity is a consequence of the electron-withdrawing effects of the two oxygen atoms in the anhydride moiety.

The presence of two methyl groups at the 3 and 5 positions on the benzene (B151609) ring also influences the compound's reactivity. smolecule.com While methyl groups are generally considered electron-donating, their impact on the electrophilic character of the carbonyl carbons is balanced by potential steric hindrance effects. smolecule.com

Nucleophilic Acyl Substitution Reactions

A principal reaction pathway for 3,5-dimethylisatoic anhydride is nucleophilic acyl substitution. smolecule.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a new acyl derivative. masterorganicchemistry.comlibretexts.org The general mechanism involves the initial addition of the nucleophile to a carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of the final product. libretexts.org

This compound readily reacts with primary and secondary amines to yield amides and other substituted derivatives. smolecule.comportico.org This reaction, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a carboxylate leaving group. libretexts.org Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the carboxylic acid formed as a byproduct. libretexts.org

The general reaction can be summarized as:

This compound + 2 RNH₂ → N-substituted-2-amino-3,5-dimethylbenzamide + RNH₃⁺ 2-carboxy-4,6-dimethylphenylcarbamate

This reaction is a versatile method for synthesizing a variety of N-substituted anthranilamide derivatives.

In the presence of an alcohol, this compound undergoes alcoholysis to form esters. smolecule.comlibretexts.org This reaction also follows a nucleophilic acyl substitution pathway, with the alcohol serving as the nucleophile. libretexts.orgchemguide.co.uk The reaction is often carried out with gentle heating to proceed at a reasonable rate. chemguide.co.uk

The general mechanism involves the following steps:

Nucleophilic attack: The oxygen atom of the alcohol attacks one of the carbonyl carbons of the anhydride. libretexts.org

Deprotonation: A base, such as pyridine, can be used to deprotonate the resulting intermediate. libretexts.orglibretexts.org

Leaving group removal: The anhydride ring opens, and a carboxylate is eliminated as the leaving group. libretexts.orglibretexts.org

Protonation: The carboxylate is protonated to form the corresponding carboxylic acid. libretexts.orglibretexts.org

This process yields an ester and a carboxylic acid as the final products. chemguide.co.uk

This compound can react with thiols, which are sulfur analogs of alcohols. nih.gov The reaction of anhydrides with thiols can lead to the formation of thioesters through a ring-opening mechanism. nih.govresearchgate.net This reactivity is utilized in the development of dynamic covalent networks, where the reversible reaction between thiols and anhydrides allows for the creation of adaptable materials. nih.gov The reaction involves the nucleophilic attack of the thiol on a carbonyl carbon of the anhydride, leading to a ring-opened thioester and a carboxylic acid. nih.gov

Research has shown that the reaction of maleic anhydride with a mixture of aromatic and aliphatic thiols can result in the formation of a single, unique product, demonstrating the specific reactivity pathways of anhydrides with different types of thiols. researchgate.net

While specific data on the reaction of this compound with amides, ureas, and thioureas is limited, the general reactivity of anhydrides suggests that such reactions are plausible. These compounds contain nucleophilic nitrogen and, in the case of thioureas, sulfur atoms that could potentially react with the electrophilic carbonyl carbons of the anhydride. The outcome of these reactions would likely be the formation of acylated derivatives, though the specific conditions and products would require further investigation.

This compound can react with carbanions and active methylene (B1212753) compounds, which are potent nucleophiles. nih.gov Active methylene compounds, such as malonates, possess acidic protons and can be deprotonated to form carbanions. organic-chemistry.org These carbanions can then attack the electrophilic carbonyl centers of the anhydride.

For example, the condensation of a similar compound, 3-formylchromone, with active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and Meldrum's acid has been reported to yield various adducts and cyclized products, depending on the reaction conditions. nih.gov These reactions often involve an initial nucleophilic addition followed by subsequent cyclization or rearrangement steps. nih.gov

Decarboxylation Pathways and Imino Ketone Formation

The thermal or chemically induced decomposition of this compound proceeds through a decarboxylation pathway, a reaction that involves the removal of a carboxyl group and the release of carbon dioxide (CO2). wikipedia.org This process is a key step in the generation of highly reactive intermediates. The decarboxylation is not a simple fragmentation; rather, it is a concerted process that leads to the formation of an imino ketone. The general mechanism for the decarboxylation of β-keto acids, which is analogous to the process in isatoic anhydrides, involves a cyclic transition state, resulting in an enol intermediate that then tautomerizes. masterorganicchemistry.comyoutube.com

The structure of this compound, with its anhydride functionality, facilitates this decarboxylation. Upon heating or under the influence of certain reagents, the anhydride ring opens, and subsequent loss of carbon dioxide leads to the formation of the corresponding imino ketone. This transformation is a critical entry point into a variety of synthetic applications, as the resulting imino ketone is primed for further reactions.

Imino ketones, also known as C-acylimines, are characterized by an imine group directly attached to a carbonyl carbon. This structural feature renders them highly electrophilic and thus, extremely reactive towards nucleophiles. thieme-connect.de The imino ketone derived from this compound serves as a transient but pivotal intermediate in numerous chemical transformations. Its reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-nitrogen double bond and makes the carbon atom susceptible to nucleophilic attack.

These intermediates are not typically isolated due to their high reactivity but are generated in situ for immediate use in subsequent reaction steps. Their ambiphilic nature allows them to participate in a wide array of reactions, including cycloadditions and reactions with various nucleophiles, leading to the synthesis of diverse heterocyclic compounds. thieme-connect.denih.gov The transient formation of these imino ketones is a cornerstone of the synthetic utility of this compound.

Condensation Reaction Mechanisms

This compound readily participates in condensation reactions with a variety of nucleophiles, a process central to its application in organic synthesis. smolecule.com A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water or, in this case, carbon dioxide. The mechanism of these reactions with this compound typically involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. libretexts.org

For instance, in a reaction with a primary amine, the amine nitrogen acts as the nucleophile, attacking a carbonyl group. This is followed by the opening of the anhydride ring and subsequent decarboxylation to form an amide. Similarly, reactions with alcohols lead to the formation of esters. These reactions are often facilitated by a base, which can deprotonate the nucleophile, increasing its reactivity. The Perkin reaction, a well-known condensation reaction, involves the condensation of an aromatic aldehyde and an acid anhydride to form an α,β-unsaturated carboxylic acid, illustrating a similar reactivity pattern of anhydrides. mdpi.comlongdom.org

The general mechanism for nucleophilic acyl substitution on an anhydride involves the initial addition of the nucleophile to a carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a carboxylate as a leaving group. libretexts.org In the case of this compound, this process is coupled with decarboxylation, driving the reaction forward and leading to the formation of stable products.

Three-Component Reaction Modalities

This compound is a valuable substrate in three-component reactions (3CRs), which are a class of multicomponent reactions where three different starting materials react in a single operation to form a new product. tcichemicals.com These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency in generating molecular diversity from simple building blocks. smolecule.comrsc.org The general principle of these reactions involves the in situ formation of a reactive intermediate from two of the components, which then reacts with the third component.

In the context of this compound, it can react with an amine and an aldehyde in a three-component fashion. smolecule.com A plausible mechanism involves the initial reaction between the amine and the aldehyde to form an imine. youtube.com Subsequently, the this compound undergoes decarboxylation to generate the highly reactive imino ketone intermediate. This intermediate then reacts with the pre-formed imine in a [4+2] cycloaddition (Diels-Alder type) reaction or a related condensation pathway to afford complex heterocyclic structures. The efficiency of these reactions lies in the concurrent formation of multiple bonds in a single pot, often with high atom economy. tcichemicals.com

An example of a well-established three-component reaction is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org While not a direct analogue, the principles of generating reactive intermediates in situ are shared with the three-component reactions involving this compound.

Functionalization of the Nitrogen Atom: N-Alkylation and N-Arylation Strategies

The nitrogen atom within the this compound ring system can be functionalized through N-alkylation and N-arylation reactions, which significantly expands its synthetic utility. smolecule.com These modifications can alter the compound's physical and chemical properties, including its solubility, stability, and biological activity. smolecule.com

N-Alkylation:

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by treating the anhydride with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). nih.gov The base deprotonates the N-H group, forming an N-anion which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide has been reported to give excellent yields for the N-benzylation of isatoic anhydride. nih.gov

N-Arylation:

N-arylation, the attachment of an aryl group to the nitrogen atom, is generally more challenging than N-alkylation. However, modern cross-coupling methodologies have provided effective solutions. Copper-catalyzed N-arylation reactions are commonly employed. researchgate.netnih.govorganic-chemistry.org For example, the reaction of isatoic anhydrides with diaryliodonium salts in the presence of a copper catalyst can afford N-arylated products in good yields at room temperature. researchgate.net Palladium-catalyzed cross-coupling reactions also represent a powerful tool for N-arylation. organic-chemistry.org These methods often require specific ligands to facilitate the catalytic cycle and can tolerate a wide range of functional groups on both the anhydride and the arylating agent.

Reaction TypeReagentsCatalystProduct
N-AlkylationAlkyl Halide, Base (e.g., NaH, K2CO3)-N-Alkyl-3,5-dimethylisatoic anhydride
N-ArylationDiaryliodonium SaltCopper CatalystN-Aryl-3,5-dimethylisatoic anhydride
N-ArylationArylboronic AcidCopper or Palladium CatalystN-Aryl-3,5-dimethylisatoic anhydride

Catalytic Reaction Systems Involving this compound

Catalytic systems play a crucial role in unlocking the full synthetic potential of this compound, enabling transformations that are otherwise difficult or inefficient. Transition metal catalysts, in particular, have been instrumental in developing novel reaction pathways.

Rhodium catalysts have emerged as powerful tools for the functionalization of molecules through C-H activation and other transformations. researchgate.netsnnu.edu.cn In the context of isatoic anhydrides, rhodium catalysis has been employed for decarbonylative annulation reactions. rsc.org DFT calculations have provided insights into the mechanism of rhodium-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. rsc.orgresearchgate.net This process involves the N-H deprotonation and C-O bond cleavage, where the resulting acyloxy group acts as a masked directing group to facilitate ortho C-H activation. rsc.org The isocyanate moiety can function as an internal oxidant, promoting the oxidation of rhodium(I) to rhodium(III) through decarbonylation.

Rhodium-catalyzed reactions often proceed through a series of well-defined steps, including oxidative addition, migratory insertion, and reductive elimination. d-nb.info For example, in the carbonylation of indolines using anhydrides as a carbonyl source, a rhodium catalyst facilitates the C-H activation and subsequent insertion of a carbonyl group. nih.gov While not specifically detailing this compound, these studies on related isatoic anhydrides and other cyclic anhydrides highlight the potential for rhodium catalysis to enable a range of transformations, including the synthesis of complex heterocyclic systems. nih.govthieme-connect.dersc.org

Catalyst SystemReaction TypeKey Mechanistic Feature
Rhodium(III)Decarbonylative AnnulationC-H Activation, Masked Directing Group
Rhodium(I)CarbonylationOxidative Addition, CO Insertion

Decarbonylative Annulation Processes

Decarbonylative annulation reactions involving this compound represent a powerful strategy for the synthesis of complex heterocyclic structures. In these processes, the anhydride moiety undergoes ring-opening and subsequent loss of carbon monoxide, facilitating the formation of new ring systems.

Notably, rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydrides with alkynes has been a subject of detailed mechanistic investigation. rsc.org Density functional theory (DFT) calculations have revealed a novel mechanism where the acyloxy group, formed after N-H deprotonation and C-O bond cleavage of the isatoic anhydride, acts as a directing group to facilitate ortho C-H activation. rsc.org This is followed by alkyne insertion, reductive elimination, decarbonylation, and protonation to yield the final aminoisocoumarin product. rsc.org Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have also been shown to effectively catalyze the decarbonylative addition of anhydrides to alkynes, providing good yields of isocoumarins and α-pyrones. rsc.org The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of these transformations. For instance, using tert-amyl alcohol as a solvent has been found to give high yields in certain ruthenium-catalyzed systems. rsc.org

Role as a Masked Directing Group

A key aspect of the reactivity of this compound in certain catalytic cycles is its ability to function as a masked directing group. In rhodium(III)-catalyzed C-H activation/annulation reactions, the isatoic anhydride does not act as a directing group in its initial state. Instead, it undergoes a transformation into a reactive intermediate that guides the catalyst to a specific C-H bond.

Function as an Internal Oxidant

In addition to its role as a substrate and a masked directing group, this compound can also act as an internal oxidant in catalytic cycles. This is particularly evident in the rhodium-catalyzed decarbonylative annulation with alkynes.

Computational Chemistry and Mechanistic Investigations

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions involving this compound. Techniques such as Quantum Molecular Similarity (QMS) and Density Functional Theory (DFT) have provided profound insights into its reactivity and the mechanisms of its transformations.

Quantum Molecular Similarity (QMS) Studies on Reactivity

Quantum Molecular Similarity (QMS) studies offer a theoretical framework to analyze and predict the reactivity of molecules. For isatoic anhydride and its derivatives, QMS has been employed to understand the influence of substituents on their chemical behavior. researchgate.net By comparing the similarity between the electronic structures of different substituted isatoic anhydrides, it is possible to correlate these similarities with experimentally observed reactivity trends, such as those described by Hammett constants. researchgate.net

These studies have helped in identifying the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. researchgate.net For instance, QMS can predict how the methyl groups in this compound influence the electron density distribution across the molecule, thereby affecting the susceptibility of different atoms to chemical attack.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been extensively used to model the reaction mechanisms of processes involving this compound. rsc.orgpku.edu.cnosti.govmdpi.comnih.govnih.gov DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed energy profile of the reaction pathway.

For the rhodium-catalyzed decarbonylative annulation, DFT calculations were instrumental in revealing the stepwise mechanism involving the formation of a five-membered rhodacycle intermediate and the subsequent steps of alkyne insertion, reductive elimination, decarbonylation, and protonation. rsc.org These calculations have also been crucial in understanding cycloaddition reactions, helping to distinguish between different possible pathways, such as stepwise versus concerted mechanisms. pku.edu.cnmdpi.com The accuracy of DFT predictions can depend on the chosen functional and basis set, and comparisons with experimental results are often necessary to validate the computational models. osti.gov

Below is an interactive table summarizing key findings from DFT calculations on related reaction mechanisms:

Reaction TypeKey Mechanistic FindingComputational Method
Rh(III)-catalyzed decarbonylative annulationAcyloxy group acts as a directing group; isocyanate moiety is an internal oxidant. rsc.orgDFT
[8 + 2] CycloadditionThe reaction can proceed through a stepwise mechanism involving a diradical intermediate. pku.edu.cnDFT
Cope and Diels-Alder ReactionsThe choice of density functional can significantly impact the predicted reaction character and energy barriers. osti.govDFT
1,3-Dipolar CycloadditionDFT can elucidate the role of catalysts and predict regioselectivity and stereoselectivity. mdpi.comDFT

Ligand Effects and Quantitative Structure-Activity Relationships (QSAR) in Catalytic Systems

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural or electronic properties of different ligands with the observed catalytic activity. While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, the principles are widely applicable. For instance, in related systems, DFT calculations are used to compute descriptors for a series of ligands, which are then used to build a QSAR model. This model can then be used to predict the performance of new, untested ligands, thereby guiding the rational design of more efficient catalysts.

Derivatization and the Synthesis of Complex Molecular Architectures

Accessing Functionalized Anthranilic Acid Derivatives

The hydrolysis of isatoic anhydrides represents a fundamental transformation that provides access to corresponding anthranilic acid derivatives. This reaction proceeds via nucleophilic attack of water on one of the carbonyl groups of the anhydride (B1165640), leading to a ring-opening event. The resulting unstable carbamic acid intermediate readily decarboxylates to yield the stable anthranilic acid. wikipedia.org

In the case of 3,5-dimethylisatoic anhydride, this hydrolysis provides 2-amino-3,5-dimethylbenzoic acid. This derivative serves as a crucial building block for more complex molecules, retaining the dimethyl substitution pattern of the starting material. Similarly, alcoholysis of isatoic anhydride with an alcohol (ROH) yields the corresponding anthranilic acid ester, along with the release of carbon dioxide. wikipedia.org These reactions are fundamental for creating precursors needed in subsequent synthetic steps.

General Reaction: Hydrolysis of this compound

Reactant Reagent Product

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is a key precursor for a variety of nitrogen-containing heterocyclic compounds, including quinazolinones, benzimidazolones, pyrroloquinazolones, benzodiazepines, and quinolines. osi.lvbenthamdirect.com The anhydride's ability to react with a range of dinucleophiles and other reagents under various conditions makes it an ideal starting point for building these complex scaffolds.

Quinazolinones and their reduced (dihydro) and oxidized (dione) forms are a prominent class of heterocycles synthesized from isatoic anhydrides. osi.lvbenthamdirect.com A common and efficient method is the one-pot, three-component reaction involving an isatoic anhydride, a primary amine (or ammonia (B1221849) source), and an aldehyde or ketone. This approach allows for significant molecular diversity in the final products. The reaction of this compound, for instance, with an amine and an aldehyde under thermal, solvent-free conditions can produce various substituted dihydroquinazolinones in high yields.

The general mechanism involves the initial reaction of the amine with the isatoic anhydride to form a 2-aminobenzamide (B116534) derivative, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and tautomerization yield the final quinazolinone product. Isatoic anhydride is also a known precursor for the synthesis of the pharmaceutical drug Methaqualone and other 4-quinazolinone-based drugs. wikipedia.org

Table 1: Examples of Quinazolinone Synthesis Methodologies

Starting Materials Catalyst/Reagents Product Type Ref.
Isatoic anhydride, primary amine, aldehyde [Al(H₂PO₄)₃] (catalyst), solvent-free 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
Isatoic anhydride, amine H₂O₂, DMSO Quinazolin-4(3H)-one nih.gov

Benzimidazolones are another class of heterocyclic compounds accessible from isatoic anhydrides. One synthetic route involves the reaction of isatoic anhydride with sodium azide (B81097), which proceeds through an isocyanate intermediate that subsequently cyclizes to form the benzimidazolone ring system. wikipedia.org

A more recent method utilizes microwave-assisted synthesis, where isatoic anhydride reacts with trimethylsilyl (B98337) azide in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net This reaction efficiently generates the benzimidazolone core, which can then be further functionalized, for example, through alkylation, to produce a variety of derivatives. nih.govresearchgate.net

Table 2: Synthesis of Benzimidazolone Core from Isatoic Anhydride

Reactants Conditions Product Ref.
Isatoic anhydride, Trimethylsilyl azide, DMF Microwave, 130 °C, 20 min Benzimidazolone core nih.govresearchgate.net

The fusion of a pyrrolidine (B122466) ring to the quinazolinone framework leads to pyrroloquinazolones, complex structures that can be accessed using isatoic anhydride. A notable synthesis involves the reaction of isatoic anhydride with L-proline. In this reaction, heating the two components in a high-boiling solvent such as DMF leads to the formation of (11aS)-2,3-Dihydro-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.scienceopen.combenzodiazepine-5,11(10H,11aH)-dione, a structure that contains a pyrrolo-fused quinazolinedione core. nih.gov This transformation highlights the utility of amino acids as partners for isatoic anhydride in building chiral, polycyclic systems. Isatoic anhydrides are generally recognized as versatile starting points for quinazolinediones. osi.lv

Table 3: Synthesis of a Pyrrolo-fused Quinazolinedione

Reactants Conditions Product Yield Ref.

Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized from isatoic anhydrides. osi.lvbenthamdirect.com An improved and simplified microwave-assisted method allows for the synthesis of benzodiazepine-2,5-diones from isatoic anhydrides and amino acids. scienceopen.com Using glacial acetic acid as a catalyst and solvent, the reaction can be carried out at 130°C for as little as 3 minutes to afford the desired products in good yields. scienceopen.com

More complex, fused benzodiazepine (B76468) systems can also be constructed. For example, a one-pot, two-step cascade process starting with the chemoselective opening of isatoic anhydride with propargyl amine yields an o-amino-N-(prop-2-yn-1-yl)benzamide intermediate. nih.gov This intermediate can then undergo an iodine-catalyzed reaction with o-azidoacetophenones to form complex quinazolinotriazolobenzodiazepines. nih.gov Furthermore, amido-substituted triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.scienceopen.combenzodiazepines have been synthesized in high yields from isatoic anhydride. nih.gov

Table 4: Synthesis of Benzodiazepine Scaffolds from Isatoic Anhydride

Starting Materials Method Product Type Ref.
Isatoic anhydride, Amino acid Microwave-assisted, Glacial acetic acid Benzodiazepine-2,5-diones scienceopen.com
Isatoic anhydride, L-proline Multistep synthesis Triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.scienceopen.combenzodiazepines nih.gov

While not a direct one-step transformation, this compound can serve as a precursor for quinoline (B57606) derivatives through multi-step synthetic sequences. A key strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net

The necessary 2-amino-3,5-dimethylaryl aldehyde or ketone can be prepared from this compound. For example, reaction of the anhydride with a suitable carbon nucleophile can introduce the required ketone functionality. Subsequent Friedländer condensation, often catalyzed by acid or base, with a carbonyl compound like a β-ketoester or a cyclic ketone, would yield the corresponding poly-substituted 6,8-dimethylquinoline (B1211756) derivative. ijcce.ac.irijcce.ac.ir This two-stage approach demonstrates the role of this compound as a foundational block for accessing the specific precursors required for established named reactions like the Friedländer synthesis.

Table 5: General Two-Step Strategy for Quinoline Synthesis

Step Reaction Intermediate/Product
1 Reaction of this compound with a carbon nucleophile 2-Amino-3,5-dimethylaryl ketone

Thiazolidinones

While direct synthesis of thiazolidinones from this compound is not extensively documented, a plausible synthetic route can be conceptualized through the formation of an intermediate thiosemicarbazone. Isatoic anhydrides are known to react with hydrazine (B178648) to form the corresponding 2-aminobenzohydrazide. In this case, this compound would yield 2-amino-3,5-dimethylbenzohydrazide. This hydrazide can then be reacted with an appropriate isothiocyanate to form a thiosemicarbazide, which upon condensation with an α-halo-ketone or α-halo-ester, would cyclize to form a thiazolidinone ring. This multi-step process would incorporate the 3,5-dimethyl-substituted phenyl moiety into the final thiazolidinone structure.

General synthetic strategies for thiazolidinones often involve the Knoevenagel condensation of a thiazolidinone core with an aldehyde or ketone. Another common method is the reaction of thiosemicarbazones with chloroacetic acid or maleic anhydride to yield thiazolidinone derivatives. These established methods could potentially be adapted for derivatives of this compound.

Triazoles

The synthesis of triazoles from this compound would likely proceed through the formation of an intermediate containing the necessary nitrogen backbone. A common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with various reagents. Therefore, this compound can be converted to 2-amino-3,5-dimethylbenzohydrazide by reacting it with hydrazine hydrate. This resulting hydrazide can serve as a key building block.

For instance, the 2-amino-3,5-dimethylbenzohydrazide can be acylated and then cyclized under basic conditions to form a 1,2,4-triazole (B32235) ring. Alternatively, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can lead to the formation of a 4-amino-3,5-disubstituted-1,2,4-triazole. The 3,5-dimethylphenyl moiety would be appended to the resulting triazole core. While specific examples utilizing this compound are not prevalent in the literature, the general synthetic pathways for triazoles strongly support its utility as a starting material for such derivatives.

Pyrazolo[5,1-b]quinazolin-9-ones and Related Scaffolds

A significant application of isatoic anhydrides in the synthesis of complex heterocyclic systems is the preparation of pyrazolo[5,1-b]quinazolin-9-ones. These compounds have been investigated for their potential biological activities. The synthesis generally involves the reaction of a substituted isatoic anhydride with a 3-substituted-1,4-dihydro-5H-pyrazol-5-one.

In a typical procedure, this compound would be reacted with a suitable pyrazolone (B3327878) derivative in a solvent such as dimethylformamide (DMF). The reaction proceeds via a ring-opening of the isatoic anhydride by the pyrazolone, followed by an intramolecular cyclization to form the fused pyrazolo[5,1-b]quinazolin-9-one ring system. The methyl groups at the 3- and 5-positions of the isatoic anhydride become substituents on the quinazolinone portion of the final molecule. A patented process describes the preparation of pyrazolo[5,1-b]quinazolones by reacting isatoic anhydrides with 3-methylpyrazol-5-one in an aqueous medium. This method offers a more environmentally friendly approach to this class of compounds.

Reactant 1Reactant 2Product
This compound3-Methylpyrazol-5-one2,6,8-Trimethylpyrazolo[5,1-b]quinazolin-9-one
This compound3-Carbethoxy-5-pyrazolone2-Carbethoxy-6,8-dimethylpyrazolo[5,1-b]quinazolin-9-one

This table represents plausible products based on known reactions of isatoic anhydrides.

Riboflavin (B1680620) Analogues and Isotopologues

The synthesis of riboflavin (Vitamin B2) and its analogues often involves intermediates derived from dimethyl-substituted anthranilic acids. Specifically, the synthesis of certain riboflavin analogues has been reported to proceed through 4,5-dimethylisatoic anhydride. This isomer is structurally similar to this compound. However, a direct synthetic route to riboflavin analogues utilizing this compound is not prominently described in the reviewed scientific literature. The substitution pattern on the aromatic ring is crucial for the biological activity and the chemical properties of the resulting flavin structure. Therefore, while related dimethylated isatoic anhydrides are key precursors in flavin synthesis, the specific role of the 3,5-dimethyl isomer in this context remains to be fully explored and documented.

Construction of Polycyclic and Macrocyclic Systems

Isatoic anhydrides are valuable building blocks for the construction of larger, more complex molecular architectures, including polycyclic and macrocyclic systems. The reactivity of the anhydride allows for its incorporation into larger ring structures through reactions with bifunctional nucleophiles.

One common approach to macrocyclization involves the reaction of an isatoic anhydride with a diamine. The nucleophilic attack of one amino group of the diamine onto the isatoic anhydride leads to a ring-opened intermediate, which is an amino-functionalized anthranilamide. Subsequent intramolecular or intermolecular reactions can lead to the formation of a macrocycle. For instance, reacting this compound with a long-chain diamine could, under appropriate conditions, lead to the formation of a macrocyclic diamide.

Furthermore, this compound can be used in the synthesis of polycyclic fused quinazolinones. An electrochemical method has been reported for the decarboxylative cyclization between isatoic anhydrides and cyclic amines to construct such systems. Applying this to this compound with a cyclic amine like tetrahydroisoquinoline would be expected to yield a multi-ring heterocyclic product with the dimethyl substitution pattern retained on the quinazolinone core.

Regioselectivity in Derivatization Reactions

The derivatization of this compound involves nucleophilic attack on one of the two carbonyl groups of the anhydride ring. The position of this attack determines the structure of the resulting product and is a critical aspect of its reactivity. The two electrophilic centers are the C2 carbonyl (part of the carbamate) and the C4 carbonyl (part of the carboxylate).

The regioselectivity of the nucleophilic attack is influenced by both the nature of the nucleophile and the electronic properties of the isatoic anhydride itself. The presence of two electron-donating methyl groups at the 3- and 5-positions on the benzene (B151609) ring increases the electron density of the aromatic system. This electronic effect can modulate the electrophilicity of the two carbonyl carbons.

Generally, hard nucleophiles tend to attack the more electrophilic carbonyl carbon, while soft nucleophiles may show different selectivity. In the case of isatoic anhydrides, the reaction with amines can lead to two possible products: an anthranilamide (from attack at C4) or an o-ureidobenzoic acid (from attack at C2). The electron-donating methyl groups in this compound would be expected to slightly decrease the electrophilicity of both carbonyls, but their positions may lead to a preferential, albeit subtle, deactivation of one site over the other. The steric hindrance from the methyl group at the 3-position might also play a role in directing the approach of the nucleophile.

Studies on related substituted isatoic anhydrides have shown that reaction conditions (e.g., solvent, pH, catalyst) can significantly influence the regiochemical outcome of the ring-opening reaction. For this compound, a careful selection of reagents and conditions would be necessary to achieve a desired regioselective derivatization.

Applications in Interdisciplinary Research Fields

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of drug discovery and development, 3,5-Dimethylisatoic anhydride (B1165640) serves as a foundational component for synthesizing novel compounds with diverse biological activities. Its utility stems from its ability to participate in various chemical reactions, allowing for the introduction of the dimethylated anthranilate scaffold into larger, more complex structures. This scaffold is of interest to medicinal chemists exploring new therapeutic agents.

Role as a Building Block for Biologically Active Molecules

3,5-Dimethylisatoic anhydride is recognized as a key building block in the synthesis of new chemical entities. The anhydride functional group is highly reactive towards nucleophiles such as amines and alcohols, facilitating the construction of a wide array of derivatives. This reactivity allows for its incorporation into larger, more complex molecular frameworks, which is a fundamental strategy in synthetic and medicinal chemistry.

The process often involves the ring-opening of the anhydride, which can then be followed by further chemical modifications to produce diverse heterocyclic systems. For example, isatoic anhydrides are common precursors for the synthesis of quinazolinones, benzodiazepines, and acridones, classes of compounds known to possess a broad spectrum of biological activities. The dimethyl substitution pattern on the aromatic ring of this compound can influence the physicochemical properties, such as solubility and lipophilicity, of the final molecules, potentially affecting their biological behavior and pharmacokinetic profiles.

Precursor for Specific Pharmaceutical Drugs

While this compound is a valuable precursor in medicinal chemistry research, it is primarily utilized in the discovery and preclinical development phases for creating novel investigational compounds. It serves as a starting material for the synthesis of potential drug candidates rather than being an established immediate precursor for currently marketed pharmaceutical drugs. Its role is crucial in generating libraries of new compounds that are then screened for therapeutic activity against various diseases. The versatility of the isatoic anhydride core allows chemists to design and synthesize new molecular entities that may eventually lead to the development of future medicines.

Exploration of Antimicrobial Activities

The structural framework provided by this compound is utilized in the synthesis of novel compounds that are subsequently investigated for antimicrobial properties. The anhydride ring can be opened by reaction with various nucleophiles to create derivatives, such as amides or esters, which can be further cyclized into different heterocyclic systems known for their biological activities.

Research into related structures demonstrates the potential of this chemical class. For instance, cyclic imides derived from anhydrides like phthalic anhydride have been shown to possess antibacterial and antifungal properties. nih.gov In one study, a phthalimide (B116566) derivative exhibited remarkable antimicrobial activity against E. coli. nih.gov Furthermore, anhydride copolymers and their derivatives have been shown to have a broad spectrum of lethal activity against various types of bacteria. researchgate.net Hybrid molecules incorporating a phthalimide moiety, which can be derived from an anhydride, have been identified as active antimicrobial agents against Staphylococcus aureus, Escherichia coli, and Candida albicans. researcher.life These examples highlight a common strategy in medicinal chemistry: using anhydride-containing building blocks to synthesize novel compounds for antimicrobial screening.

Table 1: Antimicrobial Activity of Structurally Related Anhydride Derivatives
Derivative ClassTarget Organism(s)Key FindingsReference
Phthalimide DerivativeE. coliShowed significant inhibition at 16 μg/mL. nih.gov
Anhydride CopolymersVarious BacteriaPossessed a broad lethal activity against different types of bacteria. researchgate.net
Thiadiazole-Phthalimide HybridsS. aureus, E. coli, C. albicansCompound 3a was active, with a MIC of 0.09 mg/mL against C. albicans. researcher.life

Investigation of Cytotoxic Effects Against Cancer Cell Lines

A significant area of research involves using this compound as a scaffold to synthesize novel molecules for evaluation as potential anticancer agents. The strategy involves creating derivatives and testing their ability to kill or inhibit the growth of cancer cells in vitro.

For example, research on novel derivatives containing a 3,5-dimethylpyrazole (B48361) moiety, a structure that can be synthesized from related precursors, has shown promising cytotoxic activity. chemrxiv.orgchemrxiv.org In one study, a synthesized 1,3,4-thiadiazine derivative was tested against human liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. chemrxiv.orgchemrxiv.org This compound demonstrated potent cytotoxic activity with IC50 values of 5.35 μM and 8.74 μM against HepG2 and A549 cells, respectively. chemrxiv.orgchemrxiv.org Importantly, this compound exhibited low toxic effects against a normal human lung fibroblast (MRC-5) cell line, suggesting a degree of selectivity for cancer cells. chemrxiv.orgchemrxiv.org Other studies on related heterocyclic structures, such as 3,5-dibenzoyl-1,4-dihydropyridines, have also revealed tumor-specific cytotoxic activity against various human tumor cell lines, including squamous cell carcinoma and leukemia cells. nih.gov

Table 2: Cytotoxic Activity of a Novel 3,5-Dimethylpyrazole Derivative
CompoundCancer Cell LineCell Line TypeIC50 Value (μM)Reference Drug (Cisplatin) IC50 (μM)Reference
Thiadiazine Derivative (17)HepG2Human Liver Carcinoma5.353.78 chemrxiv.orgchemrxiv.org
A549Human Lung Carcinoma8.746.39 chemrxiv.orgchemrxiv.org

Research into Interactions with Biological Macromolecules

The biological activity of derivatives synthesized from this compound is fundamentally linked to their interaction with biological macromolecules such as proteins and nucleic acids. While direct studies on this compound itself are limited, research on its derivatives provides insight into potential mechanisms of action.

For instance, the cytotoxic effects of related heterocyclic compounds against cancer cells often involve targeting key cellular pathways. Some synthetic derivatives have been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Other related compounds have been found to induce non-apoptotic cell death in tumor cells. nih.gov In the antimicrobial field, molecular docking studies on thiadiazole-phthalimide hybrids, which share structural features with anhydride derivatives, suggest that they may interact with the active sites of essential bacterial enzymes like E. coli topoisomerase II DNA gyrase B. researcher.life These findings indicate that the scaffolds derived from this compound can be used to design molecules that interact specifically with biological targets to exert a therapeutic effect.

Insights into Prodrug Design and Delivery Strategies

The anhydride functional group present in this compound makes it and its derivatives relevant to the field of prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's properties, such as solubility, stability, or to reduce side effects.

The "anhydride prodrug" approach has been successfully explored for drugs containing carboxylic acid groups, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.govresearchgate.net In this strategy, the carboxylic acid is converted into a mixed anhydride. This temporarily masks the acidic group, which can reduce direct irritation to the gastric mucosa. nih.govnih.gov The anhydride bond is designed to be hydrolyzed in the body, releasing the active drug over time, which can lead to a prolonged therapeutic effect. nih.gov This concept demonstrates that the anhydride linkage is a useful bioreversible promoiety. Therefore, this compound could serve as a reagent in similar strategies, reacting with therapeutic agents to form prodrugs with potentially improved delivery characteristics or sustained-release profiles. nih.gov

Applications in Agrochemical Development

The core structure of this compound belongs to the 2H-3,1-benzoxazine-2,4(1H)-dione family. This class of compounds and their derivatives are recognized for a range of biological activities. researchgate.net Research into related benzoxazine (B1645224) structures has highlighted their potential as fungicidal and pesticide agents. This activity is attributed to the specific arrangement of atoms within the bicyclic skeleton. While extensive research focuses on the broader class, the fungicidal and pesticide properties suggest the potential utility of specific derivatives like this compound as scaffolds in the development of new agrochemicals.

Applications in Material Science and Polymer Chemistry

While anhydrides are a cornerstone in polymer science, the specific roles of this compound are highly specialized and not widely documented in mainstream applications.

Utilization as a Blowing Agent for Polymer Foams

Blowing agents are additives that decompose to produce gas, creating a cellular structure within a polymer matrix. Although various chemical compounds, including other types of anhydrides, are used for this purpose, specific data detailing the application of this compound as a primary blowing agent for polymer foams is not prominently featured in available scientific literature.

Development of Specialty Polymers with Enhanced Properties

The development of specialty polymers often relies on unique monomers to impart specific properties like thermal stability or chemical resistance. While the anhydride functional group is reactive and suitable for polymerization reactions, the direct application of this compound as a monomer in the synthesis of specific, named specialty polymers is not extensively documented in the researched literature.

Applications in Industrial Chemical Production

As a chemical intermediate, this compound is utilized in the synthesis of other complex molecules for various industrial purposes.

Manufacturing of Dyes and Pigments

The isatoic anhydride structure is a known precursor for producing quinazoline (B50416) derivatives, a class of compounds that can form the basis for certain dyes and fluorescent probes. However, specific examples of this compound being used industrially for the large-scale manufacturing of particular dyes or pigments are not detailed in the available research.

Modification of Protein and Carbohydrate Substrates

This compound is classified as a "Protein Degrader Building Block". This indicates its role as a reagent in synthetic chemistry aimed at creating more complex molecules, such as those used in proteomics research or the development of bioconjugates. The anhydride group can react with nucleophilic groups present in proteins, such as amine groups on lysine (B10760008) residues, making it a tool for chemical modification and the construction of targeted protein-modifying agents.

Compound Properties

PropertyValue
Chemical Name This compound
Systematic Name 6,8-dimethyl-1H-3,1-benzoxazine-2,4-dione
CAS Number 56934-87-3
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol

Formulation of Petroleum Additives

Use in Corrosion Inhibitors

The use of organic molecules as corrosion inhibitors is a well-established practice, with many effective compounds featuring aromatic rings and heteroatoms that facilitate adsorption onto metal surfaces. researchgate.netmdpi.comresearchgate.netmdpi.com Anhydride derivatives, such as maleic anhydride and its copolymers, have been investigated for their ability to form protective films on metals like steel and aluminum. researchgate.netresearchgate.net These compounds can react with surface oxides or adsorb via their polar functional groups to create a barrier against corrosive agents. researchgate.net Despite the structural features of this compound—an aromatic ring and a reactive anhydride group—that suggest potential for corrosion inhibition, specific studies confirming its use or efficacy for this purpose are not present in the reviewed literature. Research in this area has predominantly focused on other aromatic and anhydride-based structures. researchgate.netmdpi.com

Applications in Advanced Chemical Biology

The isatoic anhydride scaffold is a valuable platform in chemical biology, primarily due to its specific reactivity towards nucleophiles like primary amines, which are abundant in biological systems. This reactivity forms the basis for its application in creating specialized reagents for bioconjugation and fluorescent labeling.

This compound serves as a precursor for developing advanced bioconjugation reagents. The core principle lies in the reactivity of the isatoic anhydride ring system with primary amines, such as the ε-amino group of lysine residues found on the surface of proteins. charlotte.edu This reaction proceeds quickly and predictably under mild alkaline conditions to form a stable N-substituted anthranilamide linkage. charlotte.edunih.gov

A key advantage of this reaction is that it is a "self-cleaning" process; the only byproduct is carbon dioxide (CO₂), which is innocuous and easily removed from the biological system. charlotte.edu This high atom economy makes isatoic anhydride-based reagents, including derivatives like this compound, highly efficient for modifying biomolecules without introducing reactive or offensive side products. charlotte.edu The development of these reagents allows for the selective introduction of chemical functionality into complex biomolecules, a cornerstone of techniques like antibody-drug conjugate construction for targeted therapeutics. charlotte.edu

Table 1: Features of Isatoic Anhydride-Based Bioconjugation

Feature Description Reference
Target Moiety Primary amines (e.g., lysine residues in proteins) charlotte.edu
Reaction Product Stable N-substituted anthranilamide nih.gov
Byproduct Carbon Dioxide (CO₂) charlotte.edu
Key Advantage "Self-cleaning" reaction with high atom economy charlotte.edu

| Application | Covalent modification of biomolecules, targeted drug delivery | charlotte.edu |

The reaction of this compound with proteins is not only a method for conjugation but also a direct route for fluorescent labeling. The resulting N-substituted anthranilamide product is inherently fluorescent, meaning the reagent acts as a fluorescent tag that is covalently attached to the target biomolecule. charlotte.edunih.gov This dual functionality makes it a powerful tool for detecting and quantifying proteins and other biomolecules.

This property has been leveraged to create sensitive and inexpensive methods for protein detection. For instance, isatoic anhydride can be used as a pre-labeling agent for proteins before they are separated by polyacrylamide gel electrophoresis (PAGE). nih.gov The proteins are labeled for a few minutes at room temperature, and after separation, the fluorescent bands can be visualized, allowing for the detection of nanogram-level quantities of protein. nih.gov This pre-staining procedure offers an alternative to traditional, often more complex, protein staining methods. nih.gov The dimethyl substitution on the aromatic ring of this compound is expected to modulate the photophysical properties, such as the excitation and emission wavelengths, of the resulting fluorophore.

Table 2: Characteristics of Isatoic Anhydride as a Fluorescent Label

Property Value / Description Reference
Labeling Type Preelectrophoresis fluorescent pre-label nih.gov
Mechanism Covalent modification of primary amines nih.gov
Detection Sensitivity 2-4 ng of standard protein per band nih.gov
Key Feature Introduces a traceable chromophore and fluorophore upon conjugation charlotte.edu

| Compatibility | Effective for labeling proteins in crude cell extracts | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and sustainable methods for the synthesis and transformation of 3,5-Dimethylisatoic anhydride (B1165640) is a key area of ongoing research. Scientists are exploring a range of novel catalytic systems to enhance reaction efficiency, selectivity, and environmental compatibility.

One promising frontier is the use of organocatalysis . Small organic molecules are being investigated as catalysts for various transformations of isatoic anhydrides, offering a metal-free alternative to traditional methods. For instance, organocatalysts have been successfully employed in the synthesis of quinazolinone derivatives from isatoic anhydrides. nih.govresearchgate.net These reactions often proceed under mild conditions and with high functional group tolerance. The insights gained from these studies can be directly applied to the development of organocatalytic methods for the synthesis and functionalization of 3,5-Dimethylisatoic anhydride.

Photocatalysis represents another burgeoning field with significant potential. acs.orgresearchgate.net Visible-light-mediated reactions offer a green and efficient way to drive chemical transformations. Research on isatoic anhydride has demonstrated that photoinduced, metal-free protocols can achieve regioselective decarbonylative and decarboxylative functionalizations. acs.org These methods allow for the chemoselective cleavage of the anhydride ring, providing access to a diverse array of substituted aromatic compounds. The application of photocatalysis to this compound could unlock new reaction pathways and facilitate the synthesis of novel derivatives with unique properties.

Furthermore, metal-organic frameworks (MOFs) are being explored as versatile heterogeneous catalysts. researchgate.netnih.govsemanticscholar.orgrsc.org MOFs possess high surface areas and tunable porous structures, making them ideal platforms for catalysis. By incorporating anhydride functionalities into MOFs, researchers have created novel materials with enhanced catalytic activity for various organic reactions. nih.gov The development of MOF-based catalysts tailored for reactions involving this compound could lead to highly efficient and recyclable catalytic systems.

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Consequently, the development of asymmetric synthetic methodologies for this compound is a critical research focus. The goal is to control the stereochemistry of reactions involving this compound to produce enantiomerically pure or enriched products.

A significant area of investigation is the use of chiral catalysts in reactions involving isatoic anhydrides. researchgate.netcsic.es Chiral phosphoric acids, for example, have been successfully used as organocatalysts in the asymmetric synthesis of dihydroquinazolinones from imines and 2-aminobenzamides, which can be derived from isatoic anhydrides. researchgate.net These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The principles of these asymmetric transformations can be extended to reactions with this compound to generate chiral quinazolinone scaffolds.

Moreover, enantioselective phase-transfer catalysis is another powerful tool for asymmetric synthesis. nih.gov This technique involves the use of a chiral phase-transfer catalyst to shuttle a reactant between two immiscible phases, enabling enantioselective bond formation. While direct examples with this compound are still emerging, the successful application of this methodology to related nitrogen-containing nucleophiles highlights its potential for the asymmetric functionalization of this compound. nih.gov

The development of these asymmetric methods will be crucial for synthesizing chiral derivatives of this compound, which are expected to exhibit unique biological activities and material properties.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational chemistry is playing an increasingly vital role in understanding the reactivity of molecules and in the rational design of new drugs and materials. For this compound, advanced computational modeling is being employed to predict reaction mechanisms and to guide the design of novel bioactive compounds.

Density Functional Theory (DFT) calculations are being used to investigate the electronic structure and reactivity of isatoic anhydride and its derivatives. acs.org These studies provide valuable insights into the mechanisms of various reactions, such as decarbonylative and decarboxylative functionalizations, by elucidating the transition states and reaction pathways. acs.org By applying DFT methods to this compound, researchers can predict its reactivity with different reagents and design experiments to achieve desired outcomes.

Computational approaches are also being used to predict the pharmacological profiles of molecules. biorxiv.org By combining DFT calculations with molecular docking and other in silico methods, scientists can identify potential biological targets for derivatives of this compound and predict their absorption, distribution, metabolism, and excretion (ADME) properties. biorxiv.org This information is invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Machine learning is another powerful computational tool being applied to predict molecular reactivity. cmu.edursc.org By training algorithms on large datasets of chemical reactions, machine learning models can learn to predict the outcomes of new reactions with a high degree of accuracy. cmu.edu The application of machine learning to the reactions of isatoic anhydride derivatives will enable the rapid screening of potential reaction conditions and the discovery of novel transformations. rsc.orgdntb.gov.ua

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and continuous manufacturing processes to improve efficiency, safety, and sustainability. contractpharma.commit.edunih.govlifescienceintegrates.combeilstein-journals.org The integration of this compound into these modern manufacturing platforms is a key area of future development.

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This approach offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. contractpharma.comlifescienceintegrates.com The synthesis of various heterocyclic compounds, which are often derived from isatoic anhydrides, has been successfully demonstrated using flow chemistry. beilstein-journals.orgscbt.com These successes pave the way for the development of continuous flow processes for the synthesis and derivatization of this compound.

The use of microfluidic reactors is a particularly exciting development in flow chemistry. nih.govmdpi.comrsc.orgmdpi.comelveflow.com These miniaturized reactors allow for extremely rapid mixing and precise temperature control, leading to higher yields and selectivities in chemical reactions. rsc.orgelveflow.com The application of microfluidic technology to reactions involving this compound could enable the on-demand synthesis of small quantities of specialized derivatives for research and development purposes. nih.govnih.gov

The ultimate goal is to develop end-to-end continuous manufacturing processes that start from simple building blocks and produce the final drug product in a single, uninterrupted sequence. The integration of this compound into such processes will be a significant step towards the modernization of pharmaceutical manufacturing. mit.edunih.gov

Design of Next-Generation Bioconjugation Reagents

Bioconjugation , the process of linking molecules to biomolecules such as proteins and nucleic acids, is a fundamental tool in chemical biology and drug development. Isatoic anhydride and its derivatives have emerged as a promising platform for the design of novel bioconjugation reagents.

Researchers have developed water-soluble isatoic anhydride-based reagents that can efficiently label proteins. researchgate.net These reagents react with amine groups on proteins to form stable amide bonds, releasing carbon dioxide as the only byproduct. A key advantage of this platform is the inherent UV traceability of the resulting anthranilate product, which allows for the quantification of the degree of labeling. researchgate.net The development of similar reagents based on the this compound scaffold could offer new tools for protein modification and analysis.

Furthermore, isatoic anhydride derivatives are being explored for the functionalization of RNA. researchgate.net These reagents can selectively acylate the 2'-hydroxyl groups of RNA, enabling the attachment of various functional groups. This technology has potential applications in RNA structure analysis and the development of RNA-based therapeutics.

The design of next-generation bioconjugation reagents from this compound will likely focus on improving properties such as water solubility, reaction kinetics, and the stability of the resulting conjugate. The introduction of the dimethyl groups may influence the reactivity and solubility of the reagents, potentially offering advantages over existing platforms.

Expansion of Biological Activity Profiling and Target Identification

While this compound itself is primarily a chemical intermediate, its derivatives have the potential to exhibit a wide range of biological activities. smolecule.com A crucial future direction is the systematic expansion of the biological activity profiling of compounds derived from this scaffold and the identification of their molecular targets.

Derivatives of isatoic anhydride are known to possess antibacterial, antifungal, and cytotoxic properties against certain cancer cell lines. smolecule.com The mechanism of action is thought to involve interactions with cellular targets that disrupt normal cellular functions. smolecule.com By synthesizing a diverse library of compounds based on the this compound core and screening them against a broad panel of biological assays, researchers can identify new lead compounds for drug discovery.

High-throughput screening (HTS) technologies will be instrumental in this effort. unchainedlabs.comnih.govmdpi.comresearchgate.net HTS allows for the rapid testing of thousands of compounds against multiple biological targets, significantly accelerating the pace of discovery. The data generated from HTS can be used to build structure-activity relationships (SARs), which guide the optimization of lead compounds to improve their potency and selectivity.

Once a bioactive derivative is identified, the next critical step is to determine its molecular target. Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be employed to identify the specific proteins that a compound interacts with in a cellular context. Understanding the molecular target is essential for elucidating the mechanism of action and for the rational design of more effective and safer drugs. The exploration of the biological potential of this compound derivatives is a vast and exciting field with the promise of delivering new therapeutic agents.

Q & A

Basic Research Questions

Q. What is the synthetic route for 3,5-dimethylisatoic anhydride in pharmaceutical intermediate preparation?

  • Methodological Answer : this compound is synthesized via condensation with 8-azabicyclo[4.5]decane using triethylamine as a base in refluxing toluene. This reaction forms a key intermediate (I) in the synthesis of Itriglumide, a pharmaceutical compound. The process requires precise temperature control (reflux conditions) and stoichiometric optimization to minimize side products .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : While specific spectral data are not provided in the evidence, standard techniques for anhydride characterization include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., methyl groups at C3 and C5).
  • FT-IR : To identify the anhydride carbonyl stretch (~1770–1820 cm⁻¹).
  • HPLC or GC-MS : For purity assessment, particularly after recrystallization or sublimation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Although direct safety data are unavailable, general guidelines for anhydrides include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Storage : In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in the condensation of this compound with bicyclic amines?

  • Methodological Answer : Key variables to optimize:

  • Solvent Choice : Toluene is preferred for its high boiling point and compatibility with triethylamine.
  • Catalyst Loading : Adjust triethylamine concentration to balance reaction rate and byproduct formation.
  • Reaction Time : Prolonged reflux may degrade sensitive intermediates; monitor via TLC or in situ FT-IR .
    • Data Contradiction Note : reports successful synthesis, but scalability challenges (e.g., solvent volume, heat transfer) may arise in larger batches, requiring iterative optimization.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Impurities such as unreacted starting materials or hydrolyzed byproducts (e.g., dicarboxylic acids) require:

  • Advanced Chromatography : Use UPLC with a C18 column and UV detection (λ = 254 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) to differentiate isobaric species.
  • Quantitative NMR (qNMR) : For absolute purity determination when reference standards are unavailable .

Q. How does the presence of anhydride impurities affect downstream reactions in heterocyclic synthesis?

  • Methodological Answer : Residual anhydride impurities (e.g., from incomplete purification) may:

  • Compete in Nucleophilic Reactions : Compete with amines or alcohols, reducing yields.
  • Alter Reaction Kinetics : Monitor via kinetic studies using calorimetry or in situ spectroscopy.
  • Mitigation Strategy : Purify via recrystallization (e.g., in ethyl ether/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies address the hydrolytic instability of this compound in aqueous reaction systems?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Anhydrous Conditions : Use molecular sieves or drying tubes.
  • Low-Temperature Reactions : Conduct reactions below 0°C in aprotic solvents (e.g., THF, DCM).
  • Protective Group Chemistry : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) .

Data Gaps and Recommendations

  • Stability Studies : No direct data on thermal or photolytic degradation; recommend accelerated stability testing (40°C/75% RH) with periodic HPLC analysis.
  • Toxicological Data : Absent in provided evidence; prioritize acute toxicity assays (e.g., LD₅₀ in rodent models) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.